2,6-Dichloro-3-(methylsulfamoyl)benzoic acid
Overview
Description
“2,6-Dichloro-3-(methylsulfamoyl)benzoic acid” is a chemical compound with the CAS Number: 716360-56-4 . It has a molecular weight of 284.12 . The IUPAC name for this compound is 2,6-dichloro-3-[(methylamino)sulfonyl]benzoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7Cl2NO4S/c1-11-16(14,15)5-3-2-4(9)6(7(5)10)8(12)13/h2-3,11H,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the sources I found.Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds, including their polymorphism, salt formation, and crystal structures, has been extensively studied to understand their physical and chemical properties. For example, the study of polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid highlights the influence of structural modifications on drug properties and potential applications in non-steroidal anti-inflammatory drugs (Zhoujin et al., 2022).
Biological Activity
Research has also focused on the biological activities of these compounds, including their antimicrobial properties and potential as antidiabetic agents. A study on 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives explored their in vitro antidiabetic activity, showing promising results against α-glucosidase and α-amylase, which are key enzymes in carbohydrate metabolism (Thakral & Singh, 2019).
Environmental Applications
Certain derivatives of 2,6-Dichloro-3-(methylsulfamoyl)benzoic acid have been evaluated for their potential in environmental applications, such as the treatment of pollutants in water. The characterization and determination of chloro- and bromo-benzoquinones in drinking water, which are potential disinfection byproducts, underscore the importance of these compounds in assessing water quality and safety (Zhao et al., 2010).
Chemical Reactions and Mechanisms
Studies on the chemical reactivity of these compounds, including sulfenylation and metalation reactions, have provided insights into their potential for synthesis and modification. For instance, copper-promoted sulfenylation of sp2 C-H bonds using benzoic acid derivatives reveals advanced methodologies for the functionalization of organic compounds, highlighting the versatility of these chemicals in organic synthesis (Tran et al., 2012).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Properties
IUPAC Name |
2,6-dichloro-3-(methylsulfamoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO4S/c1-11-16(14,15)5-3-2-4(9)6(7(5)10)8(12)13/h2-3,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVVPZSSECZKLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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